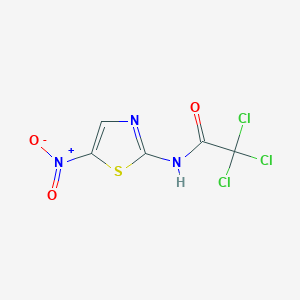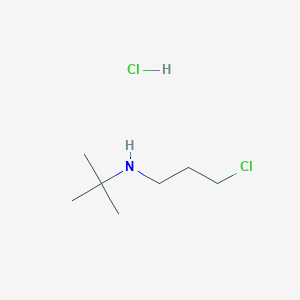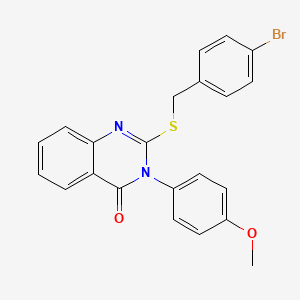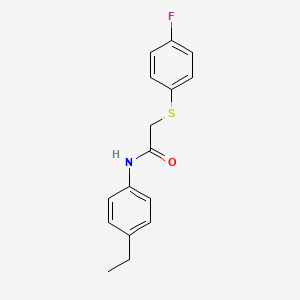
2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound with the molecular formula C5H2Cl3N3O3S It is characterized by the presence of a trichloromethyl group, a nitro group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated acyl chloride under basic conditions.
Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Acetamide Formation: The final step involves the reaction of the nitrated thiazole with trichloroacetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide can undergo reduction to form an amino group under specific conditions.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 2,2,2-Trichloro-N-(5-amino-1,3-thiazol-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Hydrolysis: Trichloroacetic acid and 5-nitro-1,3-thiazol-2-amine.
科学的研究の応用
Chemistry
In chemistry, 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro and thiazole groups, which are known to exhibit biological activity.
Industry
In industry, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the creation of compounds with specific desired properties.
作用機序
The mechanism of action of 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with cellular components due to its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids and proteins, leading to antimicrobial effects. The thiazole ring can also interact with biological targets, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide: Lacks the nitro group, which may result in different biological activity.
2,2,2-Trichloro-N-(5-amino-1,3-thiazol-2-yl)acetamide:
2,2,2-Trichloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide:
Uniqueness
2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is unique due to the combination of its trichloromethyl, nitro, and thiazole groups. This combination imparts specific reactivity and potential biological activity that distinguishes it from similar compounds. The presence of the nitro group, in particular, may enhance its antimicrobial properties compared to analogs without this group.
特性
分子式 |
C5H2Cl3N3O3S |
|---|---|
分子量 |
290.5 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H2Cl3N3O3S/c6-5(7,8)3(12)10-4-9-1-2(15-4)11(13)14/h1H,(H,9,10,12) |
InChIキー |
MNILZFDJSGIFHD-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)


![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)

